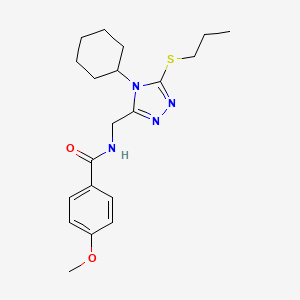

N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2S/c1-3-13-27-20-23-22-18(24(20)16-7-5-4-6-8-16)14-21-19(25)15-9-11-17(26-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAZHIJDBRELEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show a broad spectrum of pharmacological activities. They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Based on the structural similarity to other 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biological Activity

N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, including antiproliferative, antibacterial, and antioxidative effects.

Chemical Structure and Properties

The molecular formula of N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is C20H28N4O2S, with a molecular weight of 388.53 g/mol. Its structure features a triazole ring linked to a methoxybenzamide moiety, which may influence its biological properties.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the methoxybenzamide group. The synthesis typically employs standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.

Antiproliferative Activity

Recent studies have demonstrated that N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibits significant antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

These values suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antibacterial Activity

In addition to its antiproliferative properties, the compound has shown promising antibacterial activity. It was tested against several bacterial strains with the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 12 |

These results indicate that N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could be a candidate for further development as an antibacterial agent.

Antioxidative Activity

The antioxidative capacity of the compound was evaluated using various spectroscopic methods. The results showed that it possesses significant antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is crucial as it may contribute to its overall biological efficacy by reducing oxidative stress in cells.

The mechanism underlying the biological activities of N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

- MCF-7 Cell Line Study : In vitro experiments showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.

- In Vivo Efficacy : Animal models treated with N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibited reduced tumor size compared to control groups.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional attributes can be contextualized by comparing it to closely related 1,2,4-triazole derivatives documented in the literature. Key analogs include:

Substituent Variations and Molecular Properties

Notes:

- The target compound’s propylthio group confers moderate lipophilicity compared to bulkier arylthio substituents (e.g., fluorobenzyl or trifluoromethylbenzyl), which may reduce steric hindrance and improve membrane permeability .

- The trifluoromethyl group in significantly increases molecular weight and lipophilicity, which may affect pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.